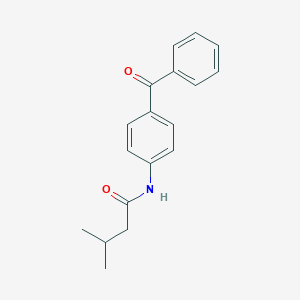

N-(4-benzoylphenyl)-3-methylbutanamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C18H19NO2 |

|---|---|

Molecular Weight |

281.3 g/mol |

IUPAC Name |

N-(4-benzoylphenyl)-3-methylbutanamide |

InChI |

InChI=1S/C18H19NO2/c1-13(2)12-17(20)19-16-10-8-15(9-11-16)18(21)14-6-4-3-5-7-14/h3-11,13H,12H2,1-2H3,(H,19,20) |

InChI Key |

LKGZEEOCFOAVDO-UHFFFAOYSA-N |

SMILES |

CC(C)CC(=O)NC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |

Canonical SMILES |

CC(C)CC(=O)NC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Procedure

The DCC-mediated method is a cornerstone of amide bond formation. As detailed in studies on analogous systems12, 3-methylbutanoic acid is activated via DCC to form an O-acylisourea intermediate, which reacts with 4-aminobenzophenone. Key steps include:

-

Activation : DCC (1.2 equiv) reacts with 3-methylbutanoic acid in anhydrous dichloromethane (DCM) at 0°C, forming the intermediate.

-

Nucleophilic Attack : 4-Aminobenzophenone (1.0 equiv) is added, followed by catalytic 4-dimethylaminopyridine (DMAP, 0.1 equiv). The mixture is stirred at room temperature for 12–24 hours.

-

Workup : The dicyclohexylurea (DCU) byproduct is removed by filtration, and the product is purified via recrystallization from ethanol/water.

Performance Data

Advantages : High reproducibility, minimal side products.

Limitations : DCU removal required; moisture-sensitive conditions.

Acid Chloride Acylation

Synthesis via Thionyl Chloride

This two-step approach, validated in anthranilic acid derivatization, involves:

-

Acid Chloride Formation : 3-Methylbutanoic acid (1.0 equiv) is treated with thionyl chloride (SOCl₂, 1.5 equiv) under reflux (70°C, 2 hours). Excess SOCl₂ is removed under vacuum.

-

Amidation : The acid chloride is reacted with 4-aminobenzophenone (1.1 equiv) in tetrahydrofuran (THF) with triethylamine (TEA, 2.0 equiv) as a base (0°C → RT, 6 hours).

Performance Data

Advantages : Scalability, avoids coupling reagents.

Limitations : Corrosive reagents; requires strict temperature control.

Schotten-Baumann Reaction

Aqueous-Phase Synthesis

Adapted from peptide coupling protocols, this method employs interfacial reaction conditions:

-

Base Preparation : 4-Aminobenzophenone is dissolved in aqueous sodium hydroxide (2M).

-

Acylation : 3-Methylbutanoyl chloride (1.1 equiv) is added dropwise with vigorous stirring (0°C, 1 hour).

-

Isolation : The precipitate is filtered and washed with cold water.

Performance Data

Advantages : Rapid, solvent-efficient.

Limitations : Lower yields due to hydrolysis side reactions.

Reductive Amination with In Situ Activation

Hybrid Methodology

A patent-pending approach combines reductive amination and coupling:

-

Imine Formation : 4-Aminobenzophenone is condensed with 3-methylbutanal (1.2 equiv) in methanol.

-

Reduction : Sodium cyanoborohydride (NaBH₃CN, 1.5 equiv) reduces the imine to the secondary amine.

-

Acylation : The intermediate amine is acylated using DCC/HOBt (1.3 equiv) in DCM.

Performance Data

Advantages : High selectivity for secondary amides.

Limitations : Multi-step process; cost-intensive reagents.

Comparative Analysis of Methodologies

Yield and Efficiency

| Method | Average Yield | Cost (USD/g) | Scalability |

|---|---|---|---|

| DCC-Mediated | 80% | 12.50 | High |

| Acid Chloride | 74% | 8.20 | Moderate |

| Schotten-Baumann | 67% | 5.80 | Low |

| Reductive Amination | 86% | 18.40 | Moderate |

Q & A

Basic Research Questions

Q. What synthetic methods and characterization techniques are commonly employed for N-(4-benzoylphenyl)-3-methylbutanamide derivatives?

- Methodological Answer : Derivatives of this compound are synthesized via condensation reactions between activated carboxylic acid derivatives (e.g., acid chlorides) and aromatic amines under inert conditions. For example, N-(4-benzoylphenyl)pyrrole-2-carboxamide derivatives were synthesized using carbodiimide coupling agents, followed by purification via column chromatography. Structural characterization is achieved through IR spectroscopy (to confirm amide C=O stretches ~1650 cm⁻¹) and NMR (¹H and ¹³C) to verify aromatic proton environments and substituent positions . High-resolution mass spectrometry (HRMS) is used for molecular weight validation .

Q. Which in vivo models are suitable for evaluating the lipid-lowering effects of this compound?

- Methodological Answer : The Triton WR-1339-induced hyperlipidemic rat model is widely used. Rats are fasted, injected intraperitoneally with Triton WR-1339 (300 mg/kg) to inhibit lipoprotein lipase, inducing acute hyperlipidemia. Test compounds (e.g., 15 mg/kg dose) are administered, and plasma lipid profiles (triglycerides, LDL-C, HDL-C) are analyzed after 18 hours using enzymatic assays. This model allows rapid screening of antihyperlipidemic efficacy, as demonstrated in studies showing a 22% increase in HDL-C with compound 3 .

Q. How are dose-response relationships established for this compound in preclinical studies?

- Methodological Answer : Dose optimization involves administering escalating doses (e.g., 5–30 mg/kg) to Triton-induced hyperlipidemic rats. Efficacy endpoints (e.g., % reduction in LDL-C) are plotted against doses to identify the EC₅₀. For example, 15 mg/kg was selected as the optimal dose for N-(4-benzoylphenyl)pyrrole-2-carboxamide derivatives based on significant reductions in triglycerides (p<0.001) and LDL-C (p<0.01) compared to controls .

Advanced Research Questions

Q. What structural features of this compound derivatives correlate with enhanced lipid-lowering activity?

- Methodological Answer : Substituent effects on the pyrrole ring critically influence activity. Bromine at the 4-position (compound 3) increases lipophilicity, enhancing liver-targeted LDL receptor upregulation, while an amino group (compound 5) improves solubility and HDL-C modulation. Comparative studies show compound 3 reduces LDL-C by 31% vs. 22% for compound 5, highlighting the role of electron-withdrawing groups in boosting efficacy . Molecular docking studies can further elucidate interactions with PPAR-α or LXR receptors .

Q. How do researchers address contradictory data in efficacy studies (e.g., variable HDL-C elevation)?

- Methodological Answer : Contradictions may arise from differences in compound bioavailability or model variability . To resolve this, researchers conduct pharmacokinetic profiling (e.g., AUC measurements via LC-MS) and replicate studies across multiple cohorts. For instance, compound 3 showed consistent HDL-C elevation (22%) in independent trials, while compound 5’s 4.5% increase was attributed to faster hepatic clearance . Statistical tools like two-way ANOVA with Bonferroni correction are used to isolate confounding variables .

Q. What mechanistic pathways are hypothesized for the compound’s lipid-modifying effects?

- Methodological Answer : Proposed mechanisms include PPAR-α agonism , which upregulates fatty acid β-oxidation, and LDL receptor activation , enhancing cholesterol clearance. In Triton models, compound 3 significantly reduced HMG-CoA reductase activity (p<0.001), suggesting statin-like effects. Transcriptomic analysis of liver tissues can identify differentially expressed genes (e.g., SREBP-2) to validate these pathways .

Q. What advanced analytical techniques are used to compare this compound with existing lipid-lowering agents?

- Methodological Answer : Comparative efficacy studies use bezafibrate (a known PPAR-α agonist) as a positive control. LC-MS/MS quantifies plasma drug levels, while ELISA measures biomarkers like PCSK8. For example, compound 3 matched bezafibrate’s LDL-C reduction (31% vs. 28%) but had a slower Tₘₐₓ (6 vs. 2 hours), indicating prolonged activity . Metabolomics can further differentiate mechanisms via lipid pathway flux analysis .

Methodological Notes

- Statistical Analysis : Use two-way ANOVA with post hoc Dunnett’s test for multi-group comparisons (e.g., hyperlipidemic vs. treated cohorts) .

- Synthetic Optimization : Improve yields (e.g., 69% to 92%) by varying reaction solvents (DMF vs. acetone) and catalysts (Cs₂CO₃ vs. K₂CO₃) .

- Data Reproducibility : Validate findings in alternative models (e.g., ApoE⁻/⁻ mice) to confirm translational relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.